molecular formula C13H24N2 B15326831 3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane

3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B15326831
M. Wt: 208.34 g/mol
InChI Key: JDZJGIRQXQUZSH-UHFFFAOYSA-N
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Description

3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[321]octane is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique structure, which includes a pyrrolidine ring and an azabicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides.

    Construction of the Azabicyclo[3.2.1]octane Framework: This step often involves intramolecular cyclization reactions, which can be facilitated by using strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane
  • 3-(2-(Morpholin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane
  • 3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]nonane

Uniqueness

3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

3-(2-pyrrolidin-1-ylethyl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H24N2/c1-2-7-15(6-1)8-5-11-9-12-3-4-13(10-11)14-12/h11-14H,1-10H2

InChI Key

JDZJGIRQXQUZSH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2CC3CCC(C2)N3

Origin of Product

United States

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